

IUPAC name for 3-Fluoro-4-(trifluoromethyl)phenol

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Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethyl)phenol

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An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenol

A Note on Isomerism and IUPAC Nomenclature

This technical guide focuses on the compound with the IUPAC name 4-Fluoro-3-(trifluoromethyl)phenol (CAS Number: 61721-07-1). The user's original query referred to "**3-Fluoro-4-(trifluoromethyl)phenol**". It is important to note that these are structural isomers. Due to the greater availability of research and commercial sources for 4-Fluoro-3-(trifluoromethyl)phenol, this guide will detail its properties and synthesis. The principles and applications discussed are broadly relevant to fluorinated phenol derivatives in chemical research.

Chemical and Physical Properties

4-Fluoro-3-(trifluoromethyl)phenol is a fluorinated organic compound that serves as a critical building block in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.^[1] Its properties are significantly influenced by the presence of both a fluorine atom and a trifluoromethyl group on the phenol ring. The trifluoromethyl group, in particular, increases the lipophilicity of the molecule, a key factor in the design of bioactive compounds.^[1]
^[2]

Below is a summary of its key chemical and physical properties.

Property	Value	Source(s)
IUPAC Name	4-Fluoro-3-(trifluoromethyl)phenol	[3]
CAS Number	61721-07-1	[3]
Molecular Formula	C ₇ H ₄ F ₄ O	[3]
Molecular Weight	180.10 g/mol	[3]
Appearance	Colorless to slightly yellow liquid or white to orange/green powder/lump	[1][4]
Melting Point	17 °C	[1][4]
Boiling Point	86 °C at 15 mmHg; 206.6 °C at 760 mmHg	[1][4]
Density	1.434 - 1.45 g/cm ³	[1][4]
pKa	8.97 ± 0.18 (Predicted)	[4]
LogP	2.55 - 2.6	[3][4]
Refractive Index	n _{20/D} 1.44 - 1.45	[1][4]

Spectroscopic Data

Detailed spectroscopic data for 4-Fluoro-3-(trifluoromethyl)phenol is not widely available in public spectral databases. Therefore, representative data from its isomers, 4-(trifluoromethyl)phenol and 3-(trifluoromethyl)phenol, are provided below for reference. The key spectral features are expected to be similar, with variations in the aromatic region of the NMR spectra and the fingerprint region of the IR spectrum due to the different substitution patterns.

Spectroscopic Data for Isomeric Trifluoromethylphenols

¹H NMR

(Reference: 3-(trifluoromethyl)phenol in CDCl₃)• δ 7.33 (t, J = 8.0 Hz, 1H): Aromatic CH• δ 7.19 (dt, J = 7.6, 1.2 Hz, 1H): Aromatic CH• δ 7.08 (s, 1H): Aromatic CH• δ 7.00 (dd, J = 8.2, 2.4 Hz, 1H): Aromatic CH• δ 5.66 (s, 1H): Phenolic OH[5]

¹³C NMR

(Reference: 3-(trifluoromethyl)phenol in CDCl₃)• δ 155.60: C-OH• δ 132.20 (q, J = 32 Hz): C-CF₃• δ 130.39: Aromatic CH• δ 123.90 (q, J = 271 Hz): -CF₃• δ 118.92: Aromatic CH• δ 117.85 (q, J = 3.9 Hz): Aromatic CH• δ 112.44 (q, J = 3.9 Hz): Aromatic CH[5]

IR Spectroscopy

(Reference: 4-(trifluoromethyl)phenol)• ~3600-3200 cm⁻¹: O-H stretch (broad)• ~3100-3000 cm⁻¹: Aromatic C-H stretch• ~1600-1450 cm⁻¹: Aromatic C=C stretching• ~1400-1300 cm⁻¹: O-H bend• ~1300-1100 cm⁻¹: C-F stretch (strong) [6]

Mass Spectrometry (EI)

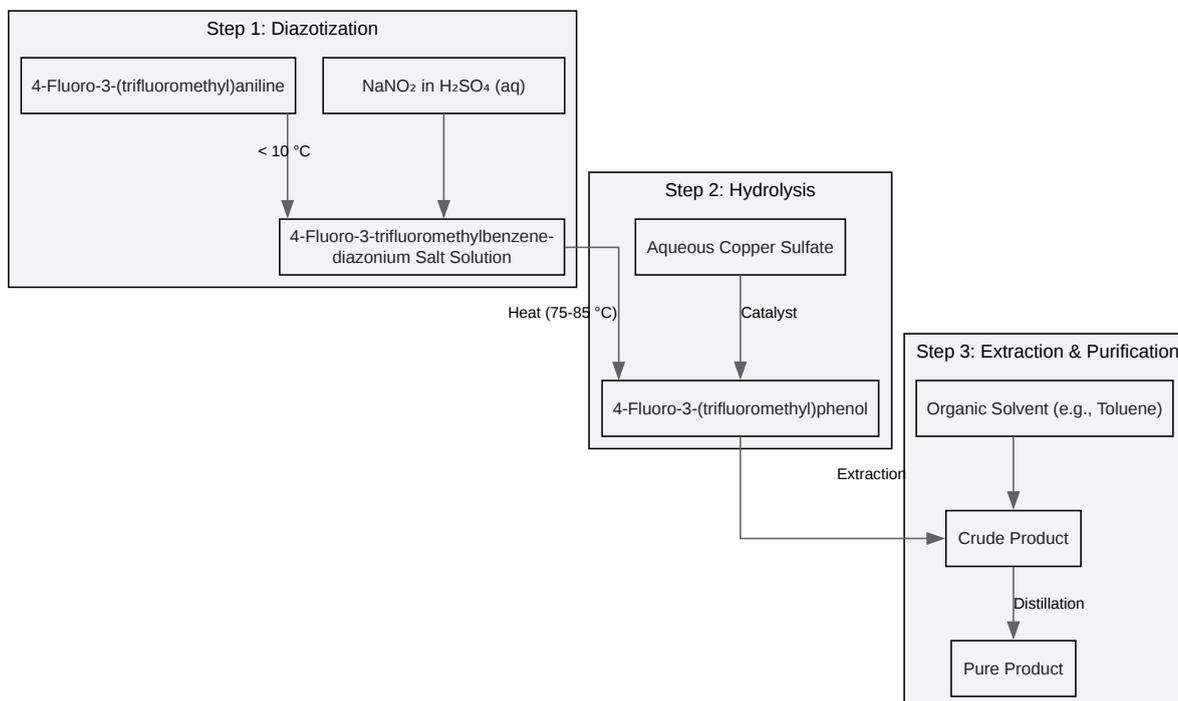
(Reference: 4-(trifluoromethyl)phenol)• m/z 162: Molecular ion (M⁺)• m/z 143: [M-F]⁺ or [M-OH]⁺ fragment• m/z 113: Loss of CF₂ fragmentThe fragmentation of phenols often involves the loss of CO, and for trifluoromethylated aromatics, the loss of fluorine or CF₂/CF₃ radicals is common. [7][8]

Experimental Protocols for Synthesis

Method 1: Diazotization of 4-Fluoro-3-trifluoromethylaniline

This is a common industrial method for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.[9] It involves the conversion of the primary amine group of 4-fluoro-3-trifluoromethylaniline into a

diazonium salt, which is then hydrolyzed to the corresponding phenol.[9][10]



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Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol via Diazotization.

Protocol:

- Preparation of the Aniline Sulfate Solution: In a reaction vessel, mix 10 g (56 mmol) of 4-fluoro-3-trifluoromethylaniline with 69 g of water and 63.5 g (622 mmol) of concentrated

sulfuric acid. Heat the mixture to approximately 80°C with stirring to form a uniform solution, then cool to below 10°C.[11]

- **Diazotization:** Prepare a solution of 4.5 g (59 mmol) of sodium nitrite in 6.9 g of water. Add this solution dropwise to the cooled aniline sulfate solution, ensuring the temperature is maintained at or below 10°C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes to 3 hours at 5°C.[10][11]
- **Hydrolysis:** In a separate vessel, prepare a mixture of an aqueous solution of copper sulfate and an organic solvent such as toluene (3-10 parts by weight relative to the starting aniline). Heat this mixture to 75-85°C.[10]
- **Reaction:** Slowly add the cold diazonium salt solution to the heated copper sulfate-toluene mixture. Vigorous nitrogen evolution will be observed. Maintain the temperature at 75-85°C during the addition.[10]
- **Work-up and Purification:** After the addition is complete, cool the reaction mixture. Separate the organic layer (toluene) and extract the aqueous layer with additional toluene. Combine the organic extracts, wash with a saturated saline solution, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-fluoro-3-(trifluoromethyl)phenol.[10][11]

Method 2: Oxidation of an Aryl Boronate Ester

This method represents a more modern approach to phenol synthesis, often used in medicinal chemistry for its milder conditions and functional group tolerance.

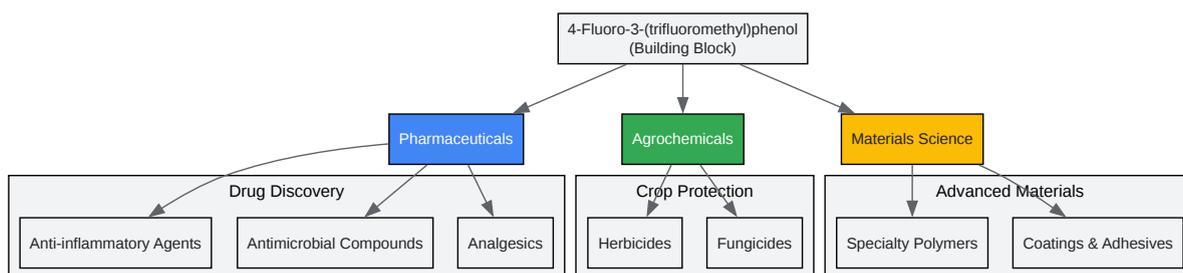
Protocol:

- **Formation of the Boronate Ester (if not pre-formed):** An appropriate aryl halide or other precursor is converted to the corresponding aryl boronic acid or boronate ester through standard methods (e.g., lithiation followed by reaction with a trialkyl borate, or palladium-catalyzed borylation).
- **Oxidation:** A solution of the 2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a solvent such as acetone is prepared.

- To this solution, an aqueous solution of an oxidizing agent like Oxone® (potassium peroxymonosulfate) is added dropwise.
- The reaction mixture is stirred vigorously for a short period (e.g., 15-30 minutes) at room temperature.
- Quenching and Work-up: The reaction is quenched by the addition of an aqueous solution of a reducing agent like sodium metabisulfite.
- The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude phenol, which can be used without further purification or purified by chromatography.

Applications in Research and Industry

4-Fluoro-3-(trifluoromethyl)phenol is a valuable intermediate in several high-value chemical industries.



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Applications of 4-Fluoro-3-(trifluoromethyl)phenol.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][12] The trifluoromethyl group can enhance a drug's metabolic

stability due to the strength of the C-F bond, and its lipophilicity can improve cell membrane permeability.[2] It is particularly utilized in the development of anti-inflammatory and analgesic drugs.[1]

- **Agrochemicals:** It serves as a precursor for a range of herbicides and fungicides.[12] The presence of fluorine can increase the biological activity of these crop protection agents.
- **Materials Science:** The unique electronic properties and stability conferred by the fluoro- and trifluoromethyl groups make this phenol a useful monomer or intermediate in the synthesis of advanced materials, such as specialty polymers and coatings that require high thermal and chemical resistance.[1]

Safety and Handling

4-Fluoro-3-(trifluoromethyl)phenol is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Information	
Signal Word	Danger
Hazard Statements	<ul style="list-style-type: none">• H314: Causes severe skin burns and eye damage.• H317: May cause an allergic skin reaction.• H332: Harmful if inhaled.• H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements	<ul style="list-style-type: none">• P260: Do not breathe dust/fume/gas/mist/vapors/spray.• P273: Avoid release to the environment.• P280: Wear protective gloves/protective clothing/eye protection/face protection.• P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.• P302+P352: IF ON SKIN: Wash with plenty of water.• P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.• P310: Immediately call a POISON CENTER or doctor/physician.• P405: Store locked up.• P501: Dispose of contents/container to an approved waste disposal plant.

Source:[3]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Chemical safety goggles and/or a face shield.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.
- Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][4]

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